M8891

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M8891 是一种强效、选择性且可逆的甲硫氨酸氨肽酶 2 (MetAP-2) 抑制剂。该化合物以其能够穿透血脑屏障和口服生物利用度而闻名。 This compound 已显示出显着的抗血管生成和抗肿瘤活性,使其成为一种很有前景的抗癌治疗候选药物 .

准备方法

合成路线和反应条件

M8891 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 据了解,合成涉及使用各种试剂和催化剂来实现所需的化学结构 .

工业生产方法

This compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以保持最终产品的稳定性和安全性 .

化学反应分析

反应类型

M8891 主要与甲硫氨酸氨肽酶 2 发生抑制反应。 它不抑制甲硫氨酸氨肽酶 1,这突出了它的选择性 .

常用试剂和条件

This compound 对甲硫氨酸氨肽酶 2 的抑制是在生理条件下实现的,使其适用于体内应用。 使用特定的分析方法来测量该化合物的活性,以确定其抑制浓度 (IC50) 和结合亲和力 (Ki) .

主要形成的产物

This compound 与甲硫氨酸氨肽酶 2 反应的主要产物是抑制的酶复合物。 这种相互作用导致甲硫氨酰化延伸因子 1-α 的积累,它是甲硫氨酸氨肽酶 2 的底物 .

科学研究应用

M8891 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些显著应用包括:

作用机制

M8891 通过选择性抑制甲硫氨酸氨肽酶 2 发挥作用,该酶参与从新生蛋白质中去除 N 端甲硫氨酸。这种抑制会破坏蛋白质成熟并影响各种细胞过程,包括肿瘤生长和血管生成。 该化合物能够穿透血脑屏障,进一步增强了其治疗潜力 .

相似化合物的比较

M8891 在其对甲硫氨酸氨肽酶 2 的选择性和其穿透血脑屏障的能力方面是独一无二的。类似的化合物包括:

This compound 因其可逆抑制、口服生物利用度和良好的药代动力学特征而脱颖而出,使其成为进一步开发的有希望的候选药物 .

生物活性

M8891 is a novel compound that has garnered attention for its potential as a therapeutic agent in oncology, specifically as a selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

This compound functions as a potent, selective, reversible inhibitor of MetAP2, an enzyme crucial for endothelial cell growth and tumor angiogenesis. By inhibiting MetAP2, this compound disrupts the maturation of proteins necessary for tumor growth and blood vessel formation. This mechanism positions this compound as an antiangiogenic and antitumor agent, making it a promising candidate for cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in a first-in-human, dose-escalation study involving patients with advanced solid tumors. Key findings include:

- Dose Levels : Patients received doses ranging from 7 to 80 mg once daily.

- Plasma Concentration : this compound exhibited a dose-linear increase in plasma concentration up to 35 mg with low-to-moderate interpatient variability.

- Target Engagement : The drug achieved pharmacokinetic/pharmacodynamic levels necessary for in vivo efficacy at doses ≤35 mg .

Table 1: Pharmacokinetic Parameters of this compound

| Dose (mg) | C_max (ng/mL) | AUC (ng·h/mL) | Variability (%) |

|---|---|---|---|

| 7 | 15.3 | 120 | 15 |

| 15 | 30.5 | 250 | 18 |

| 35 | 60.0 | 480 | 20 |

| 60 | 85.0 | 650 | 22 |

| 80 | 100.0 | 800 | 25 |

Clinical Efficacy

In the clinical study involving 27 patients, this compound demonstrated a manageable safety profile with notable efficacy:

- Dose-Limiting Toxicities (DLTs) : Two DLTs were reported (platelet count decrease) at higher doses (60 and 80 mg), but these resolved after treatment discontinuation.

- Stable Disease : Seven patients (25.9%) experienced stable disease lasting between 42 to 123 days .

- Recommended Phase II Dose : Based on the findings, a dose of 35 mg once daily was established as the recommended phase II dose for further studies .

Table 2: Summary of Clinical Outcomes

| Outcome | Result |

|---|---|

| Total Patients Enrolled | 27 |

| DLTs Reported | 2 |

| Patients with Stable Disease | 7 (25.9%) |

| Recommended Dose | 35 mg once daily |

Case Studies and Research Findings

Several preclinical studies have reinforced the potential of this compound:

- Combination Therapy : In patient-derived renal cell carcinoma xenograft models, this compound showed enhanced antitumor activity when combined with VEGF receptor inhibitors like sunitinib and cabozantinib. This combination led to significant tumor stasis and regression .

- Biomarkers for Efficacy : A novel substrate of MetAP2, translation elongation factor 1-alpha-1 (EF1a-1), was identified as a pharmacodynamic biomarker to monitor target engagement during treatment .

- Genomic Insights : A CRISPR genome-wide screen highlighted p53 as a determinant of sensitivity to MetAP2 inhibition, suggesting that genetic profiling may guide patient selection for this compound therapy .

属性

分子式 |

C20H17F2N3O3 |

|---|---|

分子量 |

385.4 g/mol |

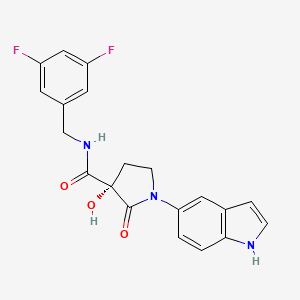

IUPAC 名称 |

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |

InChI 键 |

WVGGJQVCOTYFPV-FQEVSTJZSA-N |

SMILES |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

手性 SMILES |

C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

规范 SMILES |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

M8891; M-8891; M 8891; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。